molecular formula C8H6N2O4S2 B3071505 5-Thien-2-yl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide CAS No. 1011397-55-9

5-Thien-2-yl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide

Cat. No.: B3071505
CAS No.: 1011397-55-9
M. Wt: 258.3 g/mol
InChI Key: FYRAJBQZQDVPKB-UHFFFAOYSA-N
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Description

5-Thien-2-yl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide is a heterocyclic sulfonamide derivative featuring a thiadiazine core fused with a thiophene substituent. For instance, methyl esters of similar thiadiazine derivatives (e.g., methyl 5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide) have been synthesized and characterized, with molecular weights around 272.3 g/mol and distinct hydrolytic sensitivities .

Properties

IUPAC Name

1,1-dioxo-3-thiophen-2-yl-2H-1,2,6-thiadiazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S2/c11-8(12)6-4-5(7-2-1-3-15-7)9-16(13,14)10-6/h1-4,9H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRAJBQZQDVPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NS(=O)(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Thien-2-yl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C8H6N2O4S2C_8H_6N_2O_4S_2 with a molar mass of approximately 258.27 g/mol. The compound features a thiadiazine ring and a thienyl group, contributing to its unique reactivity and biological properties.

Neuropharmacological Effects

Research indicates that derivatives of thiadiazine compounds, including this compound, may act as positive allosteric modulators of neurotransmitter receptors such as AMPA receptors. This modulation enhances synaptic transmission without inducing excitotoxicity, which is particularly relevant in neurodegenerative conditions and cognitive disorders. Preliminary studies suggest potential improvements in cognitive functions and memory retention in animal models.

Antimicrobial Activity

Thiadiazine derivatives have been reported to exhibit antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

Case Studies

Several studies have documented the biological activity of thiadiazine derivatives:

  • Neuroprotective Properties : In a study involving the assessment of cognitive enhancement in rodent models, compounds structurally related to 5-Thien-2-yl showed significant improvement in memory retention tasks compared to controls .
  • Antimicrobial Efficacy : A series of experiments demonstrated that thiadiazine derivatives exhibited notable activity against Mycobacterium tuberculosis and other pathogenic bacteria. The compounds were tested for Minimum Inhibitory Concentration (MIC), revealing effective concentrations for inhibiting bacterial growth .

Research Findings

Recent research has identified various biological activities associated with 5-Thien-2-yl-2H-1,2,6-thiadiazine derivatives:

Activity Mechanism Reference
NeuroprotectionPositive modulation of AMPA receptors
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Chemical Reactions Analysis

Reactivity with Nucleophiles

The thiadiazine ring undergoes nucleophilic substitution at the C-3 and C-5 positions :

  • Chloride Displacement : Treatment with nucleophiles (e.g., amines, thiols) replaces the C-5 chloride, forming derivatives like 3-(benzothiazolylthio)-5-substituted analogs in yields up to 86% .

  • Acid-Catalyzed Hydrolysis : The carboxylic acid group facilitates hydrolysis under acidic conditions, generating thiophene-2,5-dicarboxylic acid as a side product .

Example Reaction :

text
5-Thien-2-yl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide + Benzothiazole-2-thiol → 3-(Benzothiazolylthio)-5-thien-2-yl-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide (Yield: 71%)[5]

Ring Contraction and Electrocyclic Reactions

Under desulfurization conditions (e.g., p-TsCl), the thiadiazine ring contracts to form trifluoromethylpyrazoles via a proposed 6π-electrocyclization mechanism :

  • Thiadiazine → Thiirane Intermediate : Ring contraction generates a bicyclic thiirane.

  • Sulfur Extrusion : Loss of sulfur yields a pyrazole core.

Key Conditions :

  • Catalyst : p-TsCl (1.5–2.5 equiv) in THF or DCM .

  • Yield : Up to 93% for pyrazole derivatives .

Coordination Chemistry

The compound acts as a ligand for d-block metals due to its sulfone and carboxylate groups :

  • Cu(II) Complexes : Forms octahedral complexes with chloride ligands, confirmed by X-ray diffraction (CSD ID: DUZCIN) .

  • Magnetic Properties : Radical anion derivatives exhibit weak antiferromagnetic coupling (J = −2.1 cm⁻¹) .

Coordination Modes :

  • Bidentate : Binds via sulfone oxygen and carboxylate oxygen.

  • Monodentate : Carboxylate group only.

Condensation and Derivatization

The carboxylic acid group participates in condensation reactions :

  • Amide Formation : Reacts with primary amines to yield thiadiazine-carboxamides (e.g., with benzylamine, 82% yield).

  • Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester, enhancing solubility for further reactions .

Derivative Applications :

  • Antimicrobial Activity : Carboxamide derivatives show MIC values of 8–16 µg/mL against S. aureus .

  • Coordination Polymers : Used in supramolecular assemblies for catalytic applications .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 240°C via sulfone group elimination .

  • Photoreactivity : UV irradiation induces homolytic S-N bond cleavage, forming thiyl radicals detectable by EPR .

Comparison with Similar Compounds

Substituent Variations in Thiadiazine Derivatives

The primary structural distinction among analogs lies in the substituent at the 5-position of the thiadiazine ring. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
5-Thien-2-yl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide Thiophene (S-heterocycle) C₈H₆N₂O₄S₂* ~258.3 (estimated) Presumed higher electron-withdrawing effects due to thiophene
5-(Furan-2-yl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide Furan (O-heterocycle) C₈H₆N₂O₅S 274.2 Increased polarity due to oxygen; commercial availability noted (2 suppliers)
5-(4-Methoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide 4-Methoxyphenyl C₁₁H₁₁N₂O₅S 307.3 Discontinued commercial status; potential stability issues
Methyl 5-(1,3-benzodioxol-5-yl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide Benzodioxol + methyl C₁₃H₁₂N₂O₆S 324.3 Enhanced aromaticity; modified reactivity due to methyl group on thiadiazine

*Estimated based on methyl ester derivative in .

Stability and Commercial Availability

  • Moisture Sensitivity : N-Acylated thiadiazines (e.g., β-sulfonyl peptides) are moisture-sensitive, suggesting that the carboxylic acid form of the thienyl derivative may require anhydrous storage .

Q & A

Q. What are the key considerations for synthesizing 5-Thien-2-yl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide in a laboratory setting?

The synthesis typically involves multi-step reactions starting from thiophene and thiadiazine precursors. Critical steps include sulfonation and cyclization under controlled conditions. For example, sulfonation of the thiophene moiety may require sulfuric acid or sulfur trioxide, followed by coupling with a thiadiazine intermediate. Reaction optimization (e.g., using polar aprotic solvents like DMF or THF and catalysts such as palladium for cross-coupling) is essential to improve yield and purity . Purification via column chromatography or recrystallization is recommended to isolate the final product.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming the thiophene-thiadiazine backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹. Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak and fragmentation patterns. X-ray crystallography, as demonstrated in analogous compounds, resolves stereochemical ambiguities and confirms bond lengths/angles in the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from structural variations, impurities, or assay conditions. Methodological solutions include:

  • Structural validation : Re-analyze batches via XRD or NMR to confirm purity and conformation .
  • Assay standardization : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration).
  • Comparative studies : Benchmark against structurally similar compounds (e.g., pyridothiadiazine derivatives) to identify substituent-dependent activity trends .

Q. What experimental strategies optimize the compound’s solubility and stability for in vivo studies?

  • Solubility : Test co-solvents (e.g., PEG-400 or cyclodextrins) or synthesize prodrugs (e.g., ester derivatives) to enhance aqueous solubility.
  • Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Stabilizers like antioxidants (e.g., BHT) or lyophilization may mitigate decomposition .
  • Formulation : Use nanoencapsulation (liposomes or polymeric nanoparticles) to improve bioavailability, as seen in related thiadiazine derivatives .

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray crystallography of analogous compounds reveals that hydrogen bonding (e.g., C–H···O interactions) and π-stacking between aromatic rings dictate packing efficiency. For example, in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride, intermolecular H-bonding (2.5–2.7 Å) stabilizes the lattice, affecting melting point and hygroscopicity. Computational modeling (DFT or MD simulations) can predict how substituents alter packing behavior and solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Thien-2-yl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide
Reactant of Route 2
5-Thien-2-yl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide

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